2-(Azetidin-1-yl)pyridine
CAS No.:
Cat. No.: VC16009790
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2 |
|---|---|
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | 2-(azetidin-1-yl)pyridine |
| Standard InChI | InChI=1S/C8H10N2/c1-2-5-9-8(4-1)10-6-3-7-10/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | BXDFRTXDYDCALN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)C2=CC=CC=N2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(Azetidin-1-yl)pyridine consists of a pyridine ring directly bonded to an azetidine moiety at the 2-position. The azetidine ring, a four-membered saturated heterocycle with one nitrogen atom, introduces steric constraints that enhance binding specificity to biological targets . The pyridine ring’s electron-deficient nature facilitates π-π stacking interactions and hydrogen bonding, critical for receptor binding .
Key Structural Features:
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Pyridine Ring: Planar structure with sp²-hybridized nitrogen at the 1-position.
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Azetidine Ring: Puckered conformation due to ring strain, with sp³-hybridized nitrogen.
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Bond Angles: N-C-C bond angle in azetidine (~94°) deviates from ideal tetrahedral geometry, influencing reactivity .
Synthesis and Derivatives
Synthetic routes to 2-(Azetidin-1-yl)pyridine typically involve condensation reactions between pyridine derivatives and azetidine precursors. A common method utilizes pyridine-2-carbaldehyde and azetidine under acidic conditions, followed by reduction (Scheme 1):
Scheme 1: Representative Synthesis
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Condensation: Pyridine-2-carbaldehyde + Azetidine → Schiff base intermediate.
Derivatives such as 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one demonstrate enhanced antibacterial activity through halogen substitution .
Pharmacological Activities
Antimicrobial Properties
2-(Azetidin-1-yl)pyridine derivatives exhibit broad-spectrum antimicrobial activity. Modifications at the 3-position of the azetidine ring and para-substitutions on aromatic moieties optimize efficacy (Table 1) .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-Chloro-1-(4-fluorophenyl) | 12.5 | Staphylococcus aureus |
| 3-Chloro-1-(4-chlorophenyl) | 6.25 | Escherichia coli |
| 1-(4-Bromophenyl) derivative | 25.0 | Candida albicans |
Chloro and fluoro substituents enhance membrane penetration, while bromo groups improve antifungal activity .
Antitubercular Activity
Derivatives bearing nitro groups or trifluoromethyl substitutions show potent activity against Mycobacterium tuberculosis H37Rv. Two compounds reported MIC values of 1.56 and 0.78 μg/mL, outperforming first-line therapies . The mechanism involves inhibition of phospholipase A2 (PLA2), a key enzyme in mycobacterial cell wall synthesis .
Mechanism of Action
Enzyme Inhibition
The azetidine ring mimics proline in enzyme active sites, competitively inhibiting targets like PLA2. Kinetic studies reveal a mixed inhibition mode (Ki = 2.3 μM) .
Receptor Modulation
Molecular docking simulations show the pyridine nitrogen forms a hydrogen bond with Asp196 of α4β2 nAChRs (binding affinity: −8.9 kcal/mol) . Substitution at the 4-position of the pyridine ring alters receptor selectivity (Figure 1).
Synthetic Applications
Building Block for Complex Molecules
2-(Azetidin-1-yl)pyridine serves as a precursor for Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. Palladium-catalyzed reactions with boronic acids achieve yields >85%.
Functionalization Strategies
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